C24H46N4O6S2
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Overview
Description
This compound is a complex organic molecule that features multiple functional groups, including carbamates, disulfides, and butylcarbamoyl groups
Preparation Methods
The synthesis of Tert-butyl N-[(1R)-2-{[(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(butylcarbamoyl)ethyl]disulfanyl}-1-(butylcarbamoyl)ethyl]carbamate involves several steps:
Formation of the disulfide bond: This is typically achieved by oxidizing thiol precursors under controlled conditions.
Protection and deprotection steps: The tert-butoxycarbonyl (Boc) group is used to protect amine functionalities during the synthesis and is removed under acidic conditions
Industrial production methods for such complex molecules often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Tert-butyl N-[(1R)-2-{[(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(butylcarbamoyl)ethyl]disulfanyl}-1-(butylcarbamoyl)ethyl]carbamate: undergoes various chemical reactions:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond yields thiols.
Substitution: The carbamoyl groups can undergo nucleophilic substitution reactions, often using reagents like amines or alcohols
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its disulfide bond makes it useful in studying redox biology and protein folding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Tert-butyl N-[(1R)-2-{[(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(butylcarbamoyl)ethyl]disulfanyl}-1-(butylcarbamoyl)ethyl]carbamate exerts its effects involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar compounds include other disulfide-containing molecules such as:
Cystine: A naturally occurring amino acid with a disulfide bond.
Glutathione disulfide: An oxidized form of glutathione, important in cellular redox balance.
Disulfiram: A drug used to treat chronic alcoholism by inhibiting the enzyme acetaldehyde dehydrogenase .
Tert-butyl N-[(1R)-2-{[(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(butylcarbamoyl)ethyl]disulfanyl}-1-(butylcarbamoyl)ethyl]carbamate:
Properties
Molecular Formula |
C24H46N4O6S2 |
---|---|
Molecular Weight |
550.8 g/mol |
IUPAC Name |
1-butyl-3-[6-[[butyl-(1,1-dioxothiolan-3-yl)carbamoyl]amino]hexyl]-1-(1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C24H46N4O6S2/c1-3-5-15-27(21-11-17-35(31,32)19-21)23(29)25-13-9-7-8-10-14-26-24(30)28(16-6-4-2)22-12-18-36(33,34)20-22/h21-22H,3-20H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
SEJKVRNPINWFGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)NCCCCCCNC(=O)N(CCCC)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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